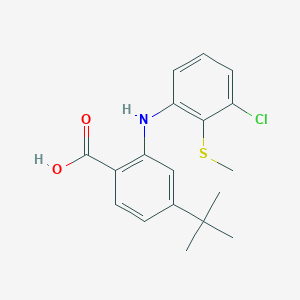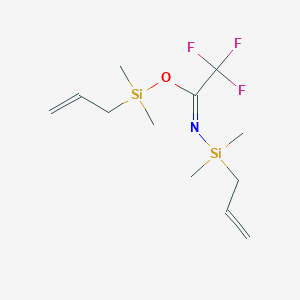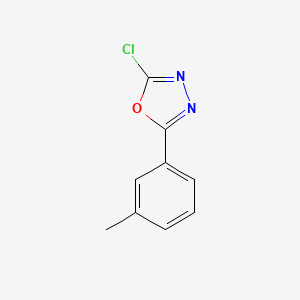
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid is an organic compound that features a tert-butyl group, a chloro-substituted phenyl ring, and a benzoic acid moiety
Vorbereitungsmethoden
The synthesis of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: of tert-butylbenzene to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acylation: of the amine with 3-chloro-2-(methylthio)benzoic acid.
Hydrolysis: to yield the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The presence of the tert-butyl and chloro groups can enhance its binding properties and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-(tert-Butyl)-2-aminobenzoic acid: Lacks the chloro and methylthio groups, resulting in different reactivity and applications.
3-Chloro-2-(methylthio)aniline: Lacks the benzoic acid moiety, affecting its solubility and biological activity.
tert-Butylbenzoic acid: Lacks the amino and chloro groups, leading to different chemical properties.
Eigenschaften
Molekularformel |
C18H20ClNO2S |
|---|---|
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
4-tert-butyl-2-(3-chloro-2-methylsulfanylanilino)benzoic acid |
InChI |
InChI=1S/C18H20ClNO2S/c1-18(2,3)11-8-9-12(17(21)22)15(10-11)20-14-7-5-6-13(19)16(14)23-4/h5-10,20H,1-4H3,(H,21,22) |
InChI-Schlüssel |
UNXPSPSPSKQPKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)



![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)

![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)


